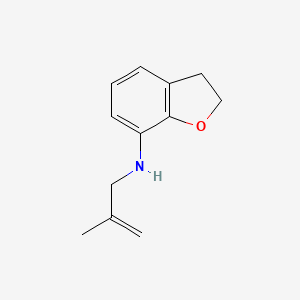![molecular formula C26H34 B14587865 1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene CAS No. 61468-83-5](/img/structure/B14587865.png)
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound with the molecular formula C26H34 It is a derivative of benzene, characterized by the presence of heptyl and pentylphenyl groups attached to the benzene ring through an ethynyl linkage
Vorbereitungsmethoden
The synthesis of 1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-bromo-4-heptylbenzene and 4-pentylphenylacetylene.
Reaction Conditions: A common synthetic route involves a Sonogashira coupling reaction, where 1-bromo-4-heptylbenzene reacts with 4-pentylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include carboxylic acids, ketones, alkanes, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving cell membrane interactions due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with cell membranes, proteins, and enzymes due to its hydrophobic and aromatic nature.
Pathways Involved: It may influence signaling pathways related to cell membrane fluidity and permeability, affecting cellular processes such as transport and communication.
Vergleich Mit ähnlichen Verbindungen
1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene can be compared with similar compounds such as:
1-Heptyl-4-[(4-hexylphenyl)ethynyl]benzene: Similar structure but with a hexyl group instead of a pentyl group.
1-Heptyl-4-[(4-butylphenyl)ethynyl]benzene: Contains a butyl group instead of a pentyl group.
1-Heptyl-4-[(4-propylphenyl)ethynyl]benzene: Features a propyl group in place of the pentyl group.
The uniqueness of this compound lies in its specific combination of heptyl and pentylphenyl groups, which can influence its physical and chemical properties, making it suitable for particular applications.
Eigenschaften
CAS-Nummer |
61468-83-5 |
|---|---|
Molekularformel |
C26H34 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1-heptyl-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C26H34/c1-3-5-7-8-10-12-24-15-19-26(20-16-24)22-21-25-17-13-23(14-18-25)11-9-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI-Schlüssel |
MZMDSFLYEHBRQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


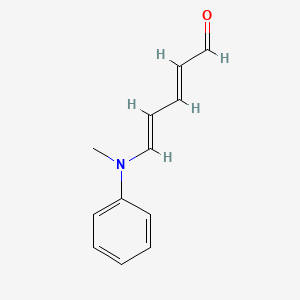
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
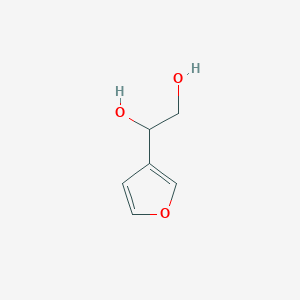
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
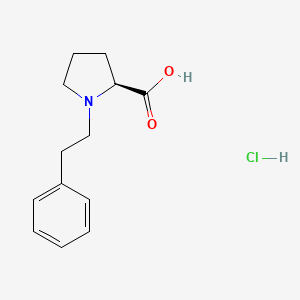
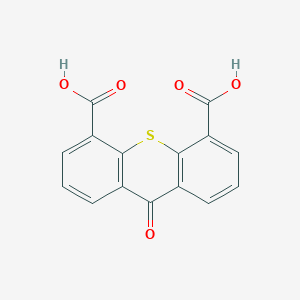
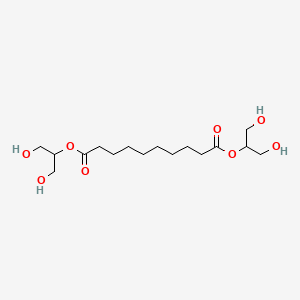
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
